molecular formula C20H14F3N3O B3515177 5-(3-methoxyphenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(3-methoxyphenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3515177
M. Wt: 369.3 g/mol
InChI Key: VUVUHJDJPJEBOT-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and methoxyphenyl moiety in its structure enhances its chemical stability and biological activity, making it a significant molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxyphenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is used to introduce the aryl groups into the pyrazolo[1,5-a]pyrimidine core. This reaction requires a palladium catalyst, such as XPhosPdG2, and boronic acids as coupling partners . The reaction conditions often include the use of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized using microwave-assisted techniques to enhance reaction rates and yields. This method involves the same Suzuki–Miyaura cross-coupling but under microwave irradiation, which significantly reduces reaction times and improves efficiency . Additionally, continuous flow chemistry can be employed to scale up the production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives, converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Halogenation using bromine or chlorination agents under controlled conditions.

Major Products

The major products from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with different functional groups, enhancing their chemical diversity and potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-methoxyphenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of libraries of compounds for high-throughput screening in drug discovery .

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases . Its derivatives are being explored for their anticancer properties, particularly in targeting specific cancer cell lines .

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for developing new materials with specific electronic and photophysical properties. It is also used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-methoxyphenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as an MAO-B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine, which is crucial in managing neurodegenerative conditions . The trifluoromethyl group enhances its binding affinity and selectivity towards the enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(3-methoxyphenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O/c1-27-15-9-5-8-14(10-15)16-11-18(20(21,22)23)26-19(24-16)12-17(25-26)13-6-3-2-4-7-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVUHJDJPJEBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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